molecular formula C8H7N3 B12589022 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine CAS No. 387867-57-4

2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine

Cat. No.: B12589022
CAS No.: 387867-57-4
M. Wt: 145.16 g/mol
InChI Key: JQAKIMPKSIPQKO-UHFFFAOYSA-N
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Description

2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by a fused ring structure that includes a pyridine ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to its simplicity and the availability of starting materials. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in cancer therapy, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cancer cell proliferation . The compound’s structure allows it to form stable interactions with the target proteins, which is crucial for its biological activity.

Comparison with Similar Compounds

Uniqueness: 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for synthesizing various derivatives and its potential as a therapeutic agent make it a compound of significant interest in scientific research.

Properties

CAS No.

387867-57-4

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2,4,5-triazatricyclo[6.2.1.02,7]undeca-1(10),3,6,8-tetraene

InChI

InChI=1S/C8H7N3/c1-2-7-3-6(1)8-4-9-10-5-11(7)8/h1-2,4-5,9H,3H2

InChI Key

JQAKIMPKSIPQKO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C1N3C2=CNN=C3

Origin of Product

United States

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